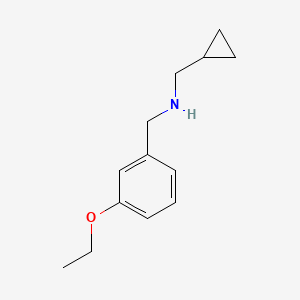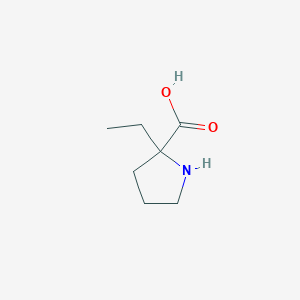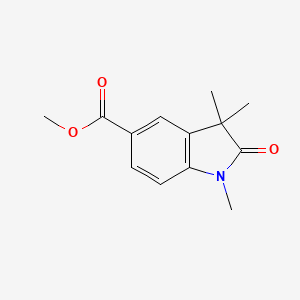
1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine
Descripción general
Descripción
The compound “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” is a derivative of "4-Bromo-3-fluorobenzoyl chloride" . The latter is a compound with a molecular weight of 237.46 .
Synthesis Analysis
While specific synthesis methods for “1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine” are not available, a related compound, “Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate”, was synthesized by mixing “methyl 3-amino-4-bromobenzoate” with “1,3-difluoro-2-nitrosobenzene” in glacial acetic acid and heating the reaction to 80 °C for 3 days .Aplicaciones Científicas De Investigación
Structure and Vibrational Spectra
- A study by Taşal & Kumalar (2012) examined the molecular structure, conformational stability, and vibrational frequencies of a molecule similar to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine, revealing insights into its stable conformations and theoretical and experimental geometries (Taşal & Kumalar, 2012).
Molecule Decomposition via Plasma Jet
- Tanişli, Taşal, Şahin, & Dikmen (2019) investigated the decomposition of a related molecule using atmospheric pressure plasma treatment, observing changes in its structure and electronic transitions (Tanişli et al., 2019).
Electrospray-Active Derivatization Reagents
- Nishio et al. (2007) developed new derivatization reagents for the determination of steroids, utilizing compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine in liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) methods (Nishio et al., 2007).
Fluorobenzoyl Protective Groups in Synthesis
- Sjölin & Kihlberg (2001) explored fluorobenzoyl groups as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis, showing reduced beta-elimination with fluorobenzoyl groups (Sjölin & Kihlberg, 2001).
Synthesis and Antimicrobial Activity
- Saeed, Shaheen, Hameed, & Kazmi (2010) synthesized compounds related to 1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine and evaluated their in vitro antibacterial and antifungal activities (Saeed et al., 2010).
Multi-Component Hydrogen-Bonding Organic Salts
- Research by Yu et al. (2015) explored the crystallization of 1-methylpiperazine with aromatic carboxylic acids, leading to the formation of multi-component hydrogen-bonding salts and diverse 3D net supramolecular architectures (Yu et al., 2015).
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXWPRUSCYXXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-fluorobenzoyl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]-5-fluorobenzenecarbaldehyde](/img/structure/B1391677.png)

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)
![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)


![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)



![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)